6-Aminopyridin-3-yl selenocyanate
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Overview
Description
6-Aminopyridin-3-yl selenocyanate is an organoselenium compound with the molecular formula C6H5N3Se. It is a derivative of pyridine, where the amino group is positioned at the 6th carbon and the selenocyanate group at the 3rd carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminopyridin-3-yl selenocyanate typically involves the reaction of 6-aminopyridine with potassium selenocyanate in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminopyridin-3-yl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or selenide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include seleninic acids, selenols, and various substituted pyridine derivatives .
Scientific Research Applications
6-Aminopyridin-3-yl selenocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organoselenium compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Industry: It can be used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 6-Aminopyridin-3-yl selenocyanate exerts its effects involves the interaction of the selenocyanate group with cellular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. The compound may also inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenyl selenocyanate
- 4-(N,N-Dimethylamino)phenyl selenocyanate
- Benzyl selenocyanate
- p-Xylene selenocyanate
Uniqueness
6-Aminopyridin-3-yl selenocyanate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new therapeutic agents and materials with specialized properties .
Properties
CAS No. |
77404-69-4 |
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Molecular Formula |
C6H5N3Se |
Molecular Weight |
198.10 g/mol |
IUPAC Name |
(6-aminopyridin-3-yl) selenocyanate |
InChI |
InChI=1S/C6H5N3Se/c7-4-10-5-1-2-6(8)9-3-5/h1-3H,(H2,8,9) |
InChI Key |
OJFTVDGKDSJQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[Se]C#N)N |
Origin of Product |
United States |
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